molecular formula C16H17N3O B2397368 1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2361641-47-4

1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2397368
CAS No.: 2361641-47-4
M. Wt: 267.332
InChI Key: LLMBGPDMWSNUBM-UHFFFAOYSA-N
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Description

1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]prop-2-en-1-one is a heterocyclic compound that features a 1,8-naphthyridine core linked to a piperidine ring and a propenone moiety

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the naphthyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with DNA, leading to antimicrobial or anticancer effects . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]prop-2-en-1-one is unique due to its specific combination of a naphthyridine core, piperidine ring, and propenone moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-2-15(20)19-10-7-12(8-11-19)14-6-5-13-4-3-9-17-16(13)18-14/h2-6,9,12H,1,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMBGPDMWSNUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C2=NC3=C(C=CC=N3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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